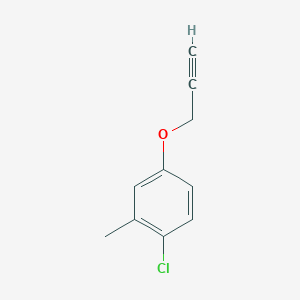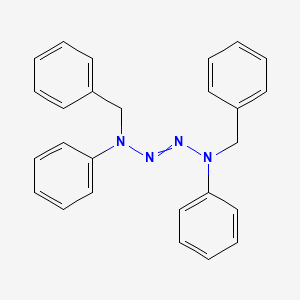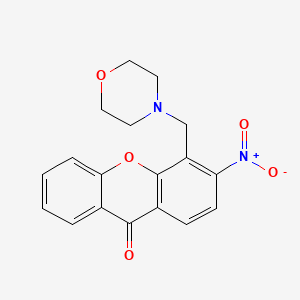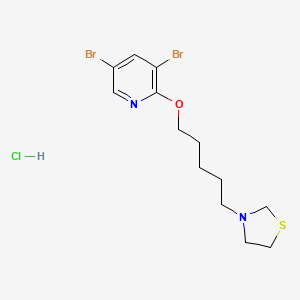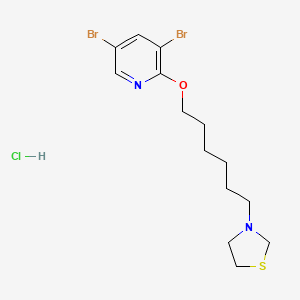![molecular formula C18H13PS B14674244 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide CAS No. 33771-54-9](/img/structure/B14674244.png)
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is an organic compound that belongs to the class of phosphindoles These compounds are characterized by a fused ring system containing both phosphorus and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide typically involves the reaction of bromobenzene with phosphorus pentachloride in the presence of a base . This reaction forms the phosphindole ring system, which is then further functionalized to introduce the phenyl and sulfide groups. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide group to a thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The presence of the phenyl and sulfide groups enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is unique due to the presence of both phenyl and sulfide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
33771-54-9 |
|---|---|
Fórmula molecular |
C18H13PS |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
5-phenyl-5-sulfanylidenebenzo[b]phosphindole |
InChI |
InChI=1S/C18H13PS/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
Clave InChI |
ZJMOMKBHUCWHCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2(=S)C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


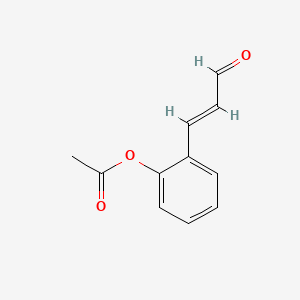

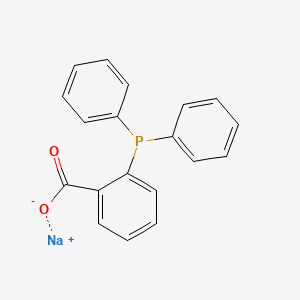
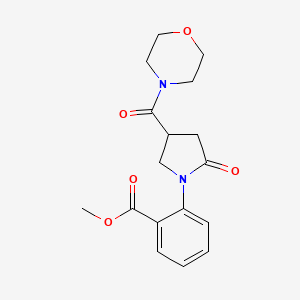

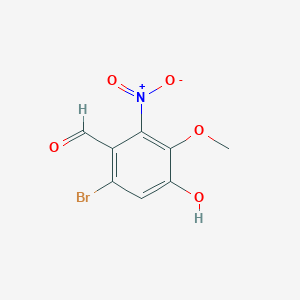
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
